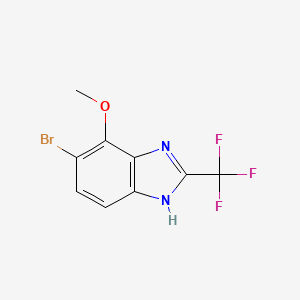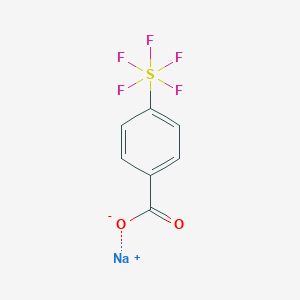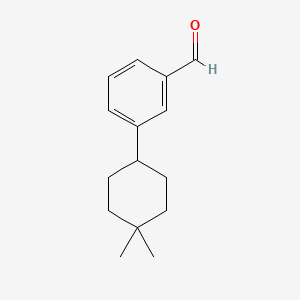
3-(4,4-Dimethylcyclohexyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4-Dimethylcyclohexyl)benzaldehyde is an organic compound with the molecular formula C15H20O It is characterized by a benzaldehyde group attached to a 4,4-dimethylcyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)benzaldehyde typically involves the reaction of 4,4-dimethylcyclohexanone with benzaldehyde under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the ketone and aldehyde react in the presence of a strong base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalysts, solvents, and purification techniques are crucial factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,4-Dimethylcyclohexyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 3-(4,4-Dimethylcyclohexyl)benzoic acid.
Reduction: 3-(4,4-Dimethylcyclohexyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(4,4-Dimethylcyclohexyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved would depend on the context of its use and the specific studies conducted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of the dimethylcyclohexyl ring.
4-(4,4-Dimethylcyclohexyl)benzaldehyde: A positional isomer with the same molecular formula but different structural arrangement.
3,4-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of the dimethylcyclohexyl ring.
Uniqueness
3-(4,4-Dimethylcyclohexyl)benzaldehyde is unique due to the presence of the 4,4-dimethylcyclohexyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C15H20O |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
3-(4,4-dimethylcyclohexyl)benzaldehyde |
InChI |
InChI=1S/C15H20O/c1-15(2)8-6-13(7-9-15)14-5-3-4-12(10-14)11-16/h3-5,10-11,13H,6-9H2,1-2H3 |
InChI-Schlüssel |
IHVVLJMGMSUDTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)C2=CC=CC(=C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





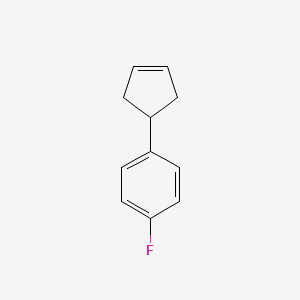
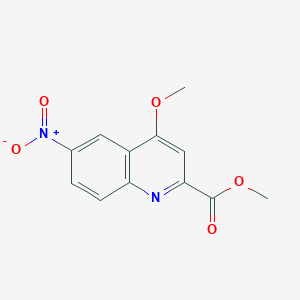
![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)

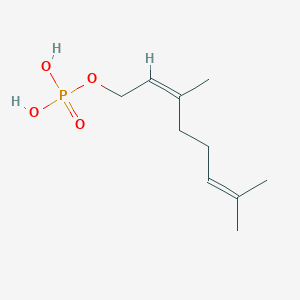
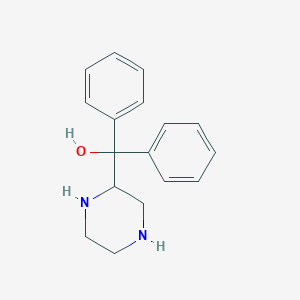
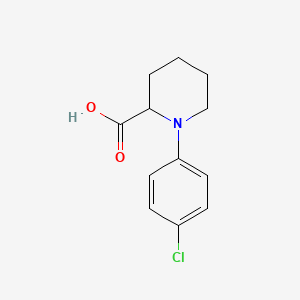
![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)
